

# Application Notes and Protocols for SC-52012 in Western Blotting

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Compound of Interest		
Compound Name:	SC-52012	
Cat. No.:	B1663501	Get Quote

These application notes provide a detailed protocol for using the **SC-52012** antibody for the detection of Interleukin-1 beta (IL-1 $\beta$ ) in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.

**Product Information** 

Feature	Description
Antibody Name	IL-1β (11E5)
Catalog Number	sc-52012
Supplier	Santa Cruz Biotechnology, Inc.
Clonality	Monoclonal
Host Species	Mouse
Isotype	lgG1
Target Protein	Interleukin-1 beta (IL-1β)
Reactivity	Human, Mouse, Rat
Applications	Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Molecular Weight	Precursor: 31 kDa, Mature: 17 kDa[1]



## Experimental Protocols Western Blotting Protocol for IL-1\beta Detection

This protocol outlines the key steps for detecting IL-1 $\beta$  using the **sc-52012** antibody.

- 1. Sample Preparation:
- Cell Lysates:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH
     8.0) supplemented with protease and phosphatase inhibitors.
  - Sonicate the lysate briefly on ice.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Positive Controls:
  - IL-1β (h): 293 Lysate: sc-111184
  - SK-N-SH cell lysate: sc-2410
  - BJAB whole cell lysate: sc-2207[1]
- 2. SDS-PAGE and Protein Transfer:
- Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.
- Load samples onto a 12-15% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.



- Verify the transfer using Ponceau S staining.
- 3. Immunoblotting:
- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the sc-52012 antibody in the blocking buffer. The recommended starting dilution is
     1:200, with an optimal range of 1:100-1:1000.[1]
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- 4. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

### **Data Presentation**



Parameter	Recommendation
Starting Dilution	1:200
Dilution Range	1:100 - 1:1000[1]
Incubation Time (Primary)	Overnight at 4°C
Positive Controls	IL-1β (h): 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207)[1]
Expected Band Size	~31 kDa (precursor), ~17 kDa (mature)

# Visualizations Experimental Workflow

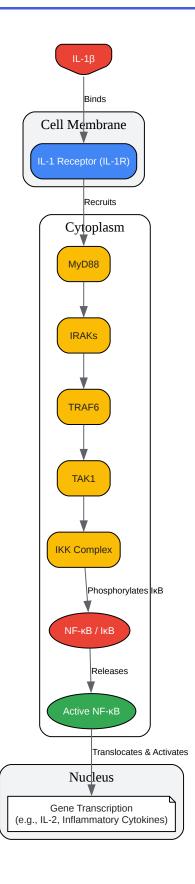


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Caption: Western Blotting workflow for IL-1 $\beta$  detection using **sc-52012**.

## **IL-1**β Signaling Pathway





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Caption: Simplified IL-1 $\beta$  signaling cascade leading to gene transcription.



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### References

- 1. datasheets.scbt.com [datasheets.scbt.com]
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